

# 2-(Octyloxy)aniline molecular weight and formula

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## Compound of Interest

Compound Name: 2-(Octyloxy)aniline

Cat. No.: B1317713

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## In-Depth Technical Guide: 2-(Octyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and experimental considerations for **2-(octyloxy)aniline**, a valuable intermediate in various chemical syntheses.

## Core Molecular Data

The fundamental molecular properties of **2-(octyloxy)aniline** are summarized below. As an isomer of 3-(octyloxy)aniline and 4-(octyloxy)aniline, it shares the same molecular formula and weight.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>23</sub> NO
Molecular Weight	221.34 g/mol
IUPAC Name	2-(Octyloxy)aniline
Synonyms	o-(Octyloxy)aniline, 2-Octoxyaniline

## Experimental Protocols: Synthesis of 2-(Octyloxy)aniline

The synthesis of **2-(octyloxy)aniline** can be effectively achieved through two primary, well-established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

### Williamson Ether Synthesis

This method is a classic and widely used procedure for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an  $S_N2$  reaction. For the synthesis of **2-(octyloxy)aniline**, this would involve the reaction of 2-aminophenol with an octyl halide.

Detailed Methodology:

- Deprotonation of 2-Aminophenol:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
  - Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium 2-aminophenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- Alkylation:
  - To the solution of the sodium 2-aminophenoxide, add 1-bromooctane (or another suitable octyl halide) dropwise at room temperature.
  - Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1 to 8 hours.
- Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-(octyloxy)aniline** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

## Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.<sup>[1][2]</sup> In this context, 2-bromoaniline (or 2-iodoaniline) would be reacted with octanol in the presence of a copper catalyst and a base.

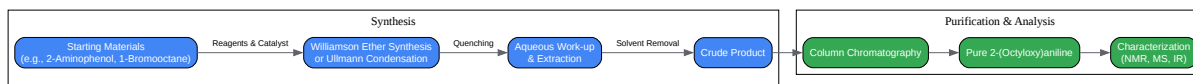
### Detailed Methodology:

- Reaction Setup:
  - In a reaction vessel, combine 2-bromoaniline, an excess of octanol, a copper catalyst (e.g., copper(I) oxide or copper(I) iodide), and a suitable base (e.g., cesium carbonate or potassium carbonate).<sup>[3]</sup>
  - Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).<sup>[1]</sup> The use of a ligand, such as a diamine or an acetylacetonate, can accelerate the reaction.<sup>[1]</sup>
- Reaction Execution:
  - Heat the reaction mixture to a high temperature, often in excess of 150 °C, under an inert atmosphere.<sup>[1]</sup>
  - Monitor the progress of the reaction by TLC or gas chromatography (GC).

- Work-up and Purification:
  - Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.
  - Filter the mixture to remove the copper catalyst and any inorganic salts.
  - Wash the filtrate with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
  - Purify the resulting crude product by column chromatography to yield pure **2-(octyloxy)aniline**.

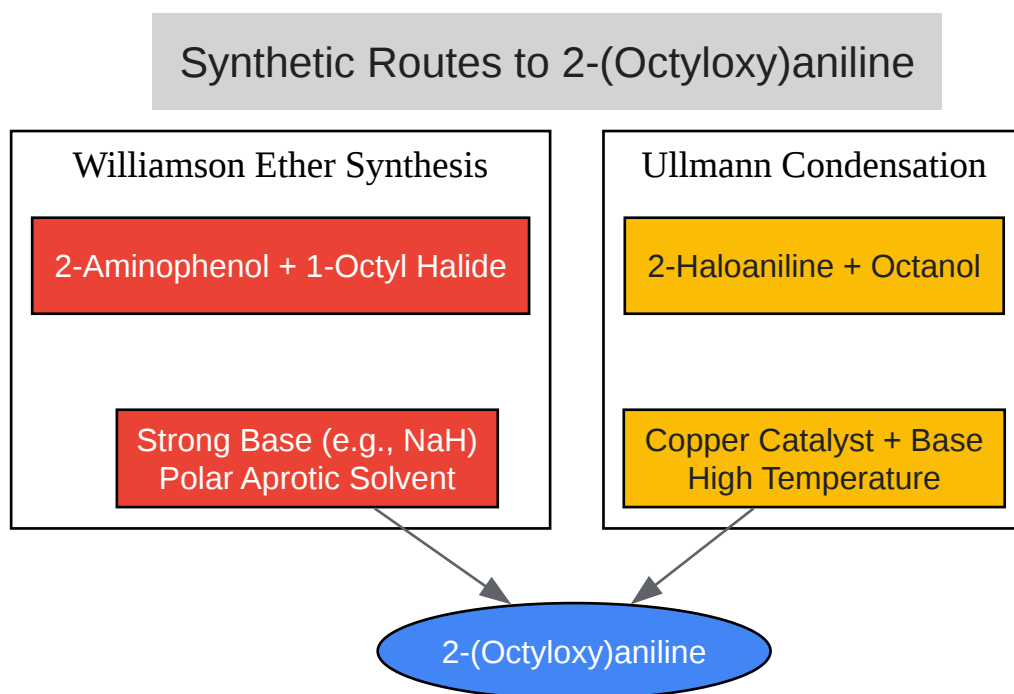
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical progression of the synthesis and characterization of **2-(octyloxy)aniline**.



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Caption: General workflow for the synthesis and purification of **2-(octyloxy)aniline**.



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Caption: Comparison of Williamson and Ullmann synthetic routes.

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## References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
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